4-Cyanopyridine

Description

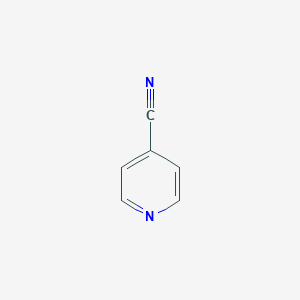

Structure

2D Structure

Properties

IUPAC Name |

pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c7-5-6-1-3-8-4-2-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHQHTOMRSGBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041528 | |

| Record name | 4-Pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Off-white crystals with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 4-Pyridinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyanopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.31 [mmHg] | |

| Record name | 4-Cyanopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-48-1 | |

| Record name | 4-Cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY3226D010 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanopyridine: CAS Number, Physical Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-cyanopyridine, a pivotal intermediate in the pharmaceutical and chemical industries. This document details its chemical identity, physical characteristics, and key synthetic transformations, with a focus on data relevant to laboratory and industrial applications.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Isonicotinonitrile, Pyridine-4-carbonitrile |

| CAS Number | 100-48-1[1][2][3][4][5][6] |

| Molecular Formula | C₆H₄N₂[1][3][5][7][8] |

| Molecular Weight | 104.11 g/mol [1][7][9][10] |

| InChI Key | GPHQHTOMRSGBNZ-UHFFFAOYSA-N[3][9][11] |

| SMILES | N#Cc1ccncc1[9] |

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The data presented below is a consolidation of findings from various sources.

| Property | Value |

| Appearance | White to light yellow or beige crystalline solid.[1] |

| Melting Point | 76 - 81 °C[1][2][8][9][12][13][14][15][16][17] |

| Boiling Point | 195.4 - 214 °C[1][2][7][9][12][13][15][16] |

| Density | Approximately 1.103 - 1.1145 g/cm³ (rough estimate)[7][12][15][18] |

| Solubility in Water | 32 g/L to 40 g/L[1][15][16] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene.[12][18] |

| Vapor Pressure | 0.4 mmHg at 25 °C[1] |

| pKa | 1.90 (+1) at 25°C[12][15][18] |

| Flash Point | 83 - 90 °C[1][2][3][7][12][15] |

| LogP | 0.46 at 25°C[9][15] |

Experimental Protocols

The following are generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, grind the crystals using a mortar and pestle.[19]

-

Pack the dry powder into a capillary tube to a height of approximately 3-5 mm by tapping the sealed end on a hard surface.[13]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20°C below the expected melting point of this compound.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[15]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has transformed into a clear liquid (the end of the melting range).[13]

-

The melting point is reported as this range. A narrow range (0.5-1°C) is indicative of a pure compound.[15]

Determination of Boiling Point (Microscale Method)

This method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it would need to be melted first.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a few milliliters of molten this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a small rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[1]

-

Immerse the assembly into a heating bath, making sure the sample is below the level of the heating fluid.[1]

-

Heat the bath gently. As the liquid heats, air trapped in the capillary tube will slowly bubble out.

-

Continue heating until a steady and rapid stream of bubbles emerges from the open end of the capillary tube.[7]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[1]

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of a compound in a given solvent.

Apparatus:

-

Test tubes

-

Spatula

-

Graduated cylinder or pipette

-

Vortex mixer (optional)

Procedure:

-

Place approximately 30 mg of this compound into a clean, dry test tube.[20]

-

Add 1 mL of the desired solvent (e.g., water, ethanol, hexane) to the test tube.[20]

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture. If the solid completely dissolves to form a clear solution, the compound is considered soluble.

-

If solid material remains, the compound is classified as partially soluble or insoluble.

-

To test the effect of temperature, the test tube can be gently heated in a water bath to observe any changes in solubility.[20]

Synthetic Pathway Visualization

This compound is a crucial precursor in the synthesis of isonicotinic acid, which is a key intermediate for the production of the antituberculosis drug isoniazid.[8] The hydrolysis of this compound to isonicotinic acid is a fundamental transformation.

Caption: Hydrolysis of this compound to Isonicotinic Acid.

This guide provides essential technical information on this compound for professionals in research and development. The tabulated data allows for quick reference, while the detailed protocols offer practical guidance for laboratory work. The visualized synthetic pathway highlights a key application of this versatile compound in the pharmaceutical industry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 3. Determination of Melting Point Lab - My Life Science Career [mylifesciencecareer.com]

- 4. saltise.ca [saltise.ca]

- 5. scribd.com [scribd.com]

- 6. innospk.com [innospk.com]

- 7. scribd.com [scribd.com]

- 8. Nocardia globerula NHB-2 nitrilase catalysed biotransformation of this compound to isonicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. environmentclearance.nic.in [environmentclearance.nic.in]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. cerritos.edu [cerritos.edu]

- 14. pennwest.edu [pennwest.edu]

- 15. almaaqal.edu.iq [almaaqal.edu.iq]

- 16. chem.ws [chem.ws]

- 17. nbinno.com [nbinno.com]

- 18. byjus.com [byjus.com]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. chem.libretexts.org [chem.libretexts.org]

Synthesis of 4-Cyanopyridine from 4-Methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-cyanopyridine from 4-methylpyridine (B42270), with a primary focus on the industrially significant vapor-phase ammoxidation process. This compound is a critical intermediate in the production of various pharmaceuticals, including the anti-tuberculosis drug isoniazid, and agrochemicals.[1][2] This document details the core methodologies, presents comparative data on various catalytic systems, and outlines the experimental protocols for this key chemical transformation.

Introduction to Synthetic Pathways

The principal and most economically viable method for synthesizing this compound is the vapor-phase ammoxidation of 4-methylpyridine (also known as γ-picoline).[3] This process involves the reaction of 4-methylpyridine with ammonia (B1221849) and an oxygen source, typically air, over a heterogeneous catalyst at elevated temperatures.[4] The overall reaction is as follows:

CH₃C₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O

Alternative, less common methods for the synthesis of cyanopyridines include the Rosenmund-von Braun reaction involving the cyanation of halopyridines and the cyanation of pyridine (B92270) N-oxides.[5] However, for large-scale production of this compound, ammoxidation is the preferred route due to its high efficiency and atom economy.

The Ammoxidation Process: A Detailed Examination

The ammoxidation of 4-methylpyridine is a highly exothermic reaction that requires careful control of reaction parameters to maximize yield and selectivity while ensuring operational safety.[6] The process can be broadly divided into three stages: reactant preparation and feed, catalytic reaction, and product separation and purification.

2.1. Reactant Preparation and Feed

In a typical industrial setup, 4-methylpyridine and ammonia are vaporized and preheated to between 180°C and 330°C.[7][8] The preheated vapors are then mixed with air before being introduced into the reactor.[9] The molar ratio of the reactants is a critical parameter influencing the reaction's efficiency.

2.2. Catalytic Reaction

The gaseous mixture is fed into a fixed-bed or fluid-bed reactor containing the ammoxidation catalyst.[10] The reaction is carried out at temperatures ranging from 330°C to 450°C and at a pressure of 0.020-0.070 KPa.[1][8] The reaction temperature is typically controlled using a molten salt bath to effectively dissipate the heat generated during the reaction.[8]

2.3. Product Separation and Purification

After the reaction, the gaseous effluent, containing this compound, unreacted starting materials, byproducts, and inert gases, is cooled. The crude this compound is obtained through condensation and sub-zero fractionation.[7][8] Further purification to obtain the final product with a purity of ≥99.0% is achieved through distillation or rectification under reduced pressure.[8][11]

Catalytic Systems for 4-Methylpyridine Ammoxidation

The choice of catalyst is paramount to the success of the ammoxidation process, dictating the conversion of 4-methylpyridine and the selectivity towards this compound. Vanadium-based oxides are the most common active components in these catalysts, often promoted with other metal oxides to enhance performance.[4][12] The catalyst is typically supported on materials like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂).[2]

Table 1: Comparison of Catalytic Systems for the Ammoxidation of 4-Methylpyridine

| Catalyst Composition | Support | Reaction Temperature (°C) | 4-Methylpyridine Conversion (%) | This compound Yield/Selectivity (%) | Reference(s) |

| AₐBₑCₓCr₁₀Oₓ (A=Li, Na, Ti; B=Mn, Mg, V, Bi, P; C=W, Cu, Ge, Sb, Pb) | Al₂O₃ | 330-450 | >99 | >98 (Yield) | [2][8] |

| V-Cr-B-P | SiO₂ | Not Specified | 100 | 93 (Selectivity) | [2] |

| V-Cr-Mo-P | SiO₂ | Not Specified | 100 | 95 (Yield) | [2] |

| V-Mn | Not Specified | Not Specified | 99 | 88 (Selectivity) | [2] |

| β-VOPO₄ | Not Specified | Not Specified | 99.5 | 94.0 (Yield) | [2] |

| VSb₂P₀.₈₅O₇.₆₂ | Not Specified | Not Specified | 99 | 96 (Selectivity) | [2] |

| V₂O₅ | γ-Al₂O₃ | Not Specified | >80 (Yield) | Not Specified | [2] |

| Sb₂O₃-V₂O₅-MoO₃-P₂O₅ | Not Specified | 410 | 96 | 82 (Selectivity) | [2] |

| V₂O₅, Sb₂O₃ with Cr, Mo, Co, or Mn oxides | SiO₂ or α-Al₂O₃ | Not Specified | 90 | 85 (Yield) | [2] |

| Ammonium metavanadate, Sb₂O₃ with Cr, Mo, Co, or Mn oxides | SiO₂ or α-Al₂O₃ | Not Specified | 94 | 88 (Yield) | [2] |

Experimental Protocols

4.1. General Procedure for Vapor-Phase Ammoxidation of 4-Methylpyridine

The following is a generalized experimental protocol based on common industrial practices.[7][8][9]

4.1.1. Catalyst Preparation

A multi-component metal oxide catalyst is prepared, for example, by co-precipitation or impregnation methods, using a support such as alumina or silica. The catalyst is then calcined at high temperatures to achieve the desired crystalline phase and surface area.

4.1.2. Reaction Setup

A fixed-bed reactor, typically a tube reactor, is packed with the prepared catalyst. The reactor is placed in a furnace or a molten salt bath for precise temperature control. Gas lines for 4-methylpyridine, ammonia, and air are connected to a mixing chamber before the reactor inlet.

4.1.3. Reaction Execution

-

The catalyst is activated by heating it to the reaction temperature under a flow of air.

-

4-Methylpyridine and ammonia are vaporized and preheated to 180-330°C.

-

The preheated 4-methylpyridine and ammonia vapors are mixed with air at a specific molar ratio (e.g., 4-methylpyridine:NH₃:air = 1:2-7:10-15).[8]

-

The gaseous mixture is introduced into the fixed-bed reactor.

-

The reaction temperature is maintained between 330-450°C, and the reactor head pressure is controlled at 0.020-0.070 KPa.[8]

-

The reaction is allowed to proceed, with the effluent gas stream continuously monitored.

4.1.4. Product Collection and Purification

-

The hot gaseous effluent from the reactor is passed through a condenser to cool it down.

-

The crude this compound is collected by sub-zero fractionation.

-

The crude product is then purified by vacuum distillation to yield high-purity this compound.

Visualizing the Process and Logic

To better understand the synthesis of this compound, the following diagrams illustrate the overall workflow and the proposed reaction pathway.

Caption: Overall workflow for the synthesis of this compound.

Caption: Proposed reaction pathway for the ammoxidation of 4-methylpyridine.

Conclusion

The synthesis of this compound from 4-methylpyridine via vapor-phase ammoxidation is a well-established and highly efficient industrial process. The success of this method hinges on the selection of a suitable catalyst and the precise control of reaction conditions. Vanadium-based multi-component oxide catalysts have demonstrated high conversion rates and yields, making them the catalysts of choice for this transformation. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers and professionals involved in the synthesis of this important chemical intermediate. Future research in this area may focus on the development of even more active and selective catalysts, as well as process optimization to further enhance the economic and environmental sustainability of this compound production.

References

- 1. This compound | 100-48-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Ammoxidation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. A Review of the Catalysts Used in Propane Ammoxidation Reaction to Produce Acrylonitrile [ijraset.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN101602719B - Synthesis method of this compound - Google Patents [patents.google.com]

- 9. sfdchem.com [sfdchem.com]

- 10. researchgate.net [researchgate.net]

- 11. innospk.com [innospk.com]

- 12. mdpi.com [mdpi.com]

physical properties of 4-cyanopyridine melting point and boiling point

An In-depth Technical Guide to the Physical Properties of 4-Cyanopyridine: Melting and Boiling Points

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (also known as isonicotinonitrile). The information is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is essential for its proper handling, storage, and application in various chemical processes.

Physical Properties of this compound

This compound is typically a white to off-white or light brown crystalline solid or powder with a pungent odor at room temperature.[1][2][3][4][5] It is soluble in water, ethanol, and methanol.[2]

Quantitative Data

The melting and boiling points of this compound have been reported by various sources. A summary of these values is presented in the table below for easy comparison. The slight variations in the reported values can be attributed to differences in the purity of the sample and the experimental conditions under which the measurements were taken.

| Physical Property | Value (°C) | Source |

| Melting Point | 76 - 80 | Fisher Scientific[2] |

| 78 | Stenutz[6] | |

| 76 - 79 | ChemicalBook[7] | |

| 76 - 81 | Thermo Scientific Chemicals[3] | |

| 77.0 - 81.0 | Tokyo Chemical Industry Co., Ltd. | |

| 76 - 79 | CDH Fine Chemical[5] | |

| Boiling Point | 194 - 196 | Fisher Scientific[2] |

| 214 | Stenutz[6] | |

| 196 | ChemicalBook[7] | |

| 198 | Tokyo Chemical Industry Co., Ltd. |

Experimental Protocols for Determination of Physical Properties

The determination of melting and boiling points is a fundamental procedure for the characterization and purity assessment of crystalline organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition, or melting point, is typically sharp, occurring over a narrow range of 0.5-1.0°C.[8][9] The presence of impurities generally leads to a depression of the melting point and a broadening of the melting range.[8][9]

A common method for determining the melting point involves a capillary tube and a heating bath or a melting point apparatus.[8]

General Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end, to a height of about 3 mm.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.[8]

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[8] Constant stirring of the heating bath is necessary to ensure a uniform temperature distribution.[9]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[8][9] For accurate results, it is advisable to perform an initial rapid determination to find the approximate melting point, followed by at least two more careful measurements.[8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. As this compound is a solid at room temperature, its boiling point is determined at pressures where it is in a liquid state. The reported boiling points are likely at or near atmospheric pressure. Standard methods for determining boiling points of organic compounds, such as distillation or using specialized equipment that can handle smaller sample sizes, would be employed.

Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the melting point of a solid sample such as this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound for Pharma and agrochemical industry [jubilantingrevia.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 100-48-1 [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Technical Guide to the Solubility of 4-Cyanopyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 4-cyanopyridine, a pivotal building block in the pharmaceutical and chemical industries. Understanding its solubility in various organic solvents is critical for process optimization, formulation development, and ensuring the purity of synthesized compounds. This document collates quantitative solubility data, details established experimental methodologies for solubility determination, and presents a visual workflow to guide researchers in this fundamental analytical procedure.

Quantitative Solubility Data

The solubility of this compound exhibits a strong dependence on the nature of the solvent and the temperature. The following tables summarize available quantitative data, providing a valuable resource for solvent selection and process design.

Table 1: Mole Fraction Solubility of this compound in Alcohols and Acetone (B3395972)

The following data, presented as mole fraction (x), illustrates the solubility of this compound in methanol, ethanol, n-propanol, and acetone at various temperatures. This information is crucial for understanding the thermodynamic behavior of this compound in these common protic and aprotic polar solvents. The solubility consistently increases with a rise in temperature, an important consideration for crystallization and purification processes.[1][2]

| Temperature (K) | Methanol (x) | Ethanol (x) | n-Propanol (x) | Acetone (x) |

| 278.15 | 0.0435 | 0.0248 | - | 0.3891 |

| 283.15 | 0.0471 | 0.0269 | - | 0.4085 |

| 288.15 | 0.0511 | 0.0292 | - | 0.4289 |

| 293.15 | 0.0553 | 0.0317 | - | 0.4498 |

| 298.15 | 0.0598 | 0.0344 | - | 0.4712 |

| 303.15 | 0.0647 | 0.0373 | - | 0.4931 |

| 308.15 | 0.0699 | 0.0404 | - | 0.5155 |

| 313.15 | 0.0754 | 0.0438 | - | 0.5384 |

| 318.15 | 0.0813 | 0.0474 | - | 0.5618 |

Table 2: Overview of this compound Solubility in Various Organic Solvents at 298.15 K

At ambient temperature (298.15 K), the solubility of this compound varies significantly across a range of organic solvents. The following table provides a comparative overview of its mole fraction solubility, highlighting its high solubility in polar aprotic solvents like acetonitrile (B52724) and acetone, and lower solubility in nonpolar solvents.[3]

| Solvent | Mole Fraction Solubility (x) at 298.15 K |

| Acetonitrile | 0.48201 |

| Acetone | 0.45012 |

| Dichloromethane | 0.37019 |

| Ethyl Acetate | 0.36088 |

| Dichloroethane | 0.33244 |

| Benzene | 0.19563 |

| Methylbenzene | 0.15221 |

| Methanol | 0.05531 |

| Ethyl Alcohol | 0.03078 |

| Cyclohexane | 0.00060 |

| Hexane | 0.00053 |

| Water | 0.00051 |

Further temperature-dependent solubility data for this compound in acetonitrile, dichloromethane, ethyl acetate, dichloroethane, benzene, and methylbenzene over the range of 268.15 K to 318.15 K have been determined and are available in the scientific literature.[3]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental to understanding the physicochemical properties of a compound. The following are detailed methodologies for two common and reliable experimental techniques used to measure the solubility of solid compounds like this compound in organic solvents.

Isothermal Saturation (Shake-Flask) Method

This gravimetric method is a widely accepted and reliable technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials or flasks.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.

-

Phase Separation: Once equilibrium is achieved, allow the samples to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid temperature fluctuations that could alter solubility. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Gravimetric Analysis: Weigh the container with the filtered saturated solution. Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solid is achieved.

-

Calculation: The solubility can be calculated as the mass of the dissolved this compound per mass or volume of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining the solubility of compounds with high solubility or when only small amounts of the compound are available.

Objective: To quantify the concentration of this compound in a saturated solution using HPLC.

Materials:

-

Same as the Isothermal Saturation Method

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Mobile phase for HPLC analysis

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-5 of the Isothermal Saturation Method to obtain a filtered saturated solution of this compound.

-

Standard Solution Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent or a suitable diluent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

Calculation: Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Saturation (Shake-Flask) Method for determining the solubility of this compound.

References

spectroscopic data analysis of 4-cyanopyridine NMR and IR spectra

An In-depth Technical Guide to the Spectroscopic Data Analysis of 4-Cyanopyridine

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound (also known as isonicotinonitrile). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for molecular characterization. The document details experimental protocols, presents quantitative data in structured tables, and illustrates key workflows and structural relationships through diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two sets of chemically equivalent protons on the pyridine (B92270) ring. The protons ortho to the nitrogen atom (H-2, H-6) are deshielded and appear at a higher chemical shift compared to the protons meta to the nitrogen (H-3, H-5).

Data Presentation: ¹H NMR

| Protons | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in DMSO-d₆ (Hz) |

| H-2, H-6 | 8.83 | 9.06 | Doublet (d) | J(A,B) = 5.1 |

| H-3, H-5 | 7.55 | 8.01 | Doublet (d) | J(A',B') = 5.1 |

Data sourced from various spectral databases.[1]

Interpretation: The spectrum shows a typical AA'BB' system for a 1,4-disubstituted pyridine ring.

-

Chemical Shifts: The protons at the 2 and 6 positions are adjacent to the electronegative nitrogen atom, which withdraws electron density and causes them to resonate at a lower field (higher ppm value).

-

Multiplicity: The signals appear as doublets due to coupling with their adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the three sets of chemically non-equivalent carbon atoms in the pyridine ring and the carbon atom of the nitrile group.

Data Presentation: ¹³C NMR

| Carbon Atom | Chemical Shift (δ) in CDCl₃ (ppm) |

| C-4 (attached to CN) | 125.2 |

| C-2, C-6 | 151.0 |

| C-3, C-5 | 121.8 |

| C≡N (Nitrile) | 116.8 |

Note: Specific assignments can vary slightly based on the reference and solvent. Data compiled from spectral databases.[2][3]

Interpretation:

-

Symmetry: Due to the molecule's symmetry, C-2 is equivalent to C-6, and C-3 is equivalent to C-5, resulting in fewer signals than the total number of carbon atoms.

-

Chemical Shifts: The carbons adjacent to the nitrogen (C-2, C-6) are the most deshielded. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 115-120 ppm range. The quaternary carbon (C-4) is also distinctly observed.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

Data Presentation: Key IR Absorption Bands

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H Aromatic Stretch | 3100 - 3000 | Medium-Weak |

| C≡N Nitrile Stretch | ~2240 | Strong, Sharp |

| C=N/C=C Ring Stretch | 1600 - 1400 | Medium-Strong |

| C-H In-plane Bend | 1300 - 1000 | Medium |

| C-H Out-of-plane Bend | 950 - 800 | Strong |

Frequencies are approximate and sourced from theoretical calculations and experimental data.[4][5][6]

Interpretation:

-

Nitrile Group (C≡N): The most characteristic peak in the IR spectrum of this compound is the strong, sharp absorption band around 2240 cm⁻¹. This is a definitive indicator of the nitrile functional group.[5]

-

Aromatic Ring: The presence of the pyridine ring is confirmed by several bands: C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and strong C-H out-of-plane bending bands in the fingerprint region.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the magnetic field to ensure homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence (e.g., 30° or 90° pulse) with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.

FTIR Spectroscopy Protocol (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Preparation: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Visualization of Workflows and Relationships

Diagrams created using Graphviz illustrate the logical flow of spectroscopic analysis and interpretation.

Caption: Experimental workflow for NMR and IR spectroscopic analysis.

References

- 1. This compound(100-48-1) 1H NMR [m.chemicalbook.com]

- 2. This compound(100-48-1) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(100-48-1) IR Spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. elixirpublishers.com [elixirpublishers.com]

electrochemical properties and redox potential of 4-cyanopyridine

An In-depth Technical Guide to the Electrochemical Properties and Redox Potential of 4-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as isonicotinonitrile) is a versatile heterocyclic organic compound featuring a pyridine (B92270) ring substituted with a cyano group at the fourth position.[1][2] Its unique electronic structure makes it a subject of interest in various chemical fields, including organic synthesis, coordination chemistry, and electrochemistry.[1][3] In electrochemistry, this compound is particularly noted for its ability to undergo reduction at a very low potential, forming a radical anion. This property has led to its investigation as a potential anolyte in non-aqueous redox flow batteries and as a reagent in electrochemical synthesis.[4][5] This guide provides a comprehensive overview of the electrochemical properties of this compound, focusing on its redox potential, the experimental protocols used for its characterization, and the associated reaction mechanisms.

Electrochemical Properties and Redox Potential

The electrochemical behavior of this compound is characterized by a one-electron reduction to its corresponding radical anion (4-CNPy•⁻).[4] This process has been studied extensively using techniques such as cyclic voltammetry.

Redox Potential

The reduction of this compound is a quasi-reversible process, indicating that the resulting radical anion possesses a degree of stability.[6][7] The half-wave potential (E₁⸝₂) for the conversion of the neutral molecule to its radical anion is typically observed in the range of -2.2 to -2.5 V versus the ferrocene (B1249389)/ferrocenium (Fc⁺/⁰) redox couple, with the exact value depending on the solvent and supporting electrolyte used.[4]

Unlike the radical anion of its isomer, 3-cyanopyridine, the this compound radical anion does not readily dimerize. This is evidenced by the absence of a significant re-oxidation peak at higher potentials in its cyclic voltammogram, which would otherwise suggest the oxidation of a dimeric dianion.[4] However, under conditions of bulk electrolysis, such as in charge-discharge cycling for battery applications, the radical anion can undergo irreversible chemical reactions or decomposition, leading to a loss of capacity.[4]

Quantitative Electrochemical Data

The following table summarizes the key electrochemical parameters for this compound as reported in the literature.

| Parameter | Value | Conditions | Source |

| Half-Wave Potential (E₁⸝₂) | -2.23 V vs. Fc⁺/⁰ | 10 mM 4-CNPy in CH₃CN, 0.50 M [NBu₄][PF₆] | [4] |

| Half-Wave Potential (E₁⸝₂) | -2.25 V | (Not specified) | [6][7] |

| Peak Current Ratio (iₚₐ/iₚ꜀) | 0.82 | (Not specified) | [6][7] |

Redox Reaction and Mechanism

The primary electrochemical process for this compound is the acceptance of a single electron to form a radical anion. This fundamental reaction is the basis for its electrochemical applications.

Caption: Electrochemical reduction of this compound and subsequent pathways.

Experimental Protocols

The characterization of this compound's electrochemical properties is primarily conducted using cyclic voltammetry (CV). The following protocol is a representative example based on published studies.[4]

Cyclic Voltammetry (CV) Protocol

1. Materials and Reagents:

-

This compound (analyte)

-

Acetonitrile (CH₃CN), anhydrous (solvent)

-

Tetra-n-butylammonium hexafluorophosphate (B91526) ([NBu₄][PF₆]) (supporting electrolyte)

-

Ferrocene (internal standard)

-

Argon or Nitrogen gas for deaeration

2. Electrochemical Cell Setup:

-

Working Electrode: Glassy carbon (GC) disk (e.g., 3 mm diameter).

-

Counter Electrode: Platinum (Pt) wire or glassy carbon rod.

-

Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) electrode (e.g., 10 mM AgBF₄ in the electrolyte solution) or a silver wire pseudo-reference electrode.

-

Electrochemical Analyzer/Potentiostat.

3. Solution Preparation:

-

Prepare a 0.50 M solution of [NBu₄][PF₆] in anhydrous acetonitrile. This will serve as the electrolyte solution.

-

Dissolve this compound in the electrolyte solution to a final concentration of 10 mM.

-

Purge the resulting solution with inert gas (Ar or N₂) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

4. Experimental Procedure:

-

Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and then the solvent (acetonitrile), and dry it before use.

-

Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed. Maintain an inert atmosphere over the solution throughout the experiment.

-

Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a negative limit sufficient to observe the reduction peak (e.g., -2.5 V) and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.[4]

-

After the initial measurement, add a small amount of ferrocene to the solution as an internal standard. Record another voltammogram to determine the Fc/Fc⁺ redox potential.

-

Adjust all measured potentials to be referenced against the Fc/Fc⁺ couple, which is set to 0 V.[4]

Caption: Experimental workflow for cyclic voltammetry of this compound.

Applications in Drug Development and Synthesis

The electrochemical properties of this compound are relevant to drug development and organic synthesis. Its pyridine and nitrile functional groups are common motifs in pharmaceutical compounds.[1] Understanding the redox stability of such moieties is crucial for predicting metabolic pathways and potential degradation mechanisms. Furthermore, electrosynthesis offers a green and efficient alternative to traditional chemical redox reactions. This compound has been successfully employed as a nitrile source in electrochemical decarboxylative cyanation reactions, demonstrating its utility in constructing complex molecules under mild, catalyst-free conditions.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of the coordination of π-acceptor this compound ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(ii) coordination compounds. Application in the catalytic degradation of methylene blue dye - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

4-cyanopyridine as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Cyanopyridine, also known as isonicotinonitrile, stands as a cornerstone intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a pyridine (B92270) ring substituted with a cyano group at the 4-position, provides a confluence of reactivity that makes it an exceptionally versatile precursor for a vast array of complex molecules. This guide delves into the core physicochemical properties, synthesis, key transformations, and applications of this compound, offering detailed experimental protocols and quantitative data to support its role as an indispensable tool in modern chemistry, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Properties and Specifications

This compound is a white to light yellow crystalline powder with a characteristic odor. Its stability and reactivity are governed by its physical and chemical properties, which are critical for its handling, storage, and application in synthesis. High-purity grades are essential for achieving optimal results in sensitive applications like pharmaceutical manufacturing.

| Property | Value | Reference(s) |

| CAS Number | 100-48-1 | |

| Molecular Formula | C₆H₄N₂ | |

| Molecular Weight | 104.11 g/mol | |

| Appearance | White to off-white crystalline powder/solid | |

| Melting Point | 76-79 °C | |

| Boiling Point | 196 °C | |

| Density | 1.12 g/cm³ | |

| Flash Point | 88 °C | |

| Solubility | Soluble in ethanol, ether, benzene | |

| Purity | ≥99.0% | |

| Water Content | ≤0.5% | |

| Sulfated Ash | ≤0.1% |

Synthesis of this compound

The primary industrial-scale synthesis of this compound is achieved through the catalytic ammoxidation of 4-methylpyridine (B42270) (also known as γ-picoline). This process involves the reaction of 4-methylpyridine with ammonia (B1221849) and air over a catalyst at elevated temperatures.

Caption: Industrial Ammoxidation Workflow for this compound Synthesis.

The following protocol is a generalized representation of the industrial synthesis process.

-

Vaporization and Mixing : 4-Methylpyridine and ammonia are vaporized and preheated to a temperature range of 180-330 °C.

-

Reaction Mixture Preparation : The preheated gas mixture is transferred to a mixing tank where it is uniformly combined with air.

-

Catalytic Reaction : The final gaseous mixture is fed into a fixed-bed reactor containing a vanadium-based catalyst (e.g., V₂O₅ on a support like γ-Al₂O₃). The reaction temperature is maintained between 330-450 °C using molten salts for efficient heat control.

-

Product Condensation : The gas stream exiting the reactor is cooled, leading to the condensation and fractionation of the crude this compound product.

-

Purification : The crude product is subjected to distillation under reduced pressure to yield the final, high-purity this compound.

| Parameter | Value / Condition | Reference(s) |

| Reactants | 4-Methylpyridine, Ammonia, Air | |

| Catalyst | Vanadium-based (e.g., V-Cr-B-P/SiO₂, V₂O₅/γ-Al₂O₃) | |

| Reaction Temperature | 330–450 °C | |

| Pressure | 0.020–0.070 kPa (head pressure) | |

| 4-Methylpyridine Conversion | >99% | |

| This compound Yield | >98% |

Key Chemical Transformations and Reactivity

The synthetic utility of this compound arises from the reactivity of both the nitrile group and the pyridine ring. The electron-withdrawing nature of the cyano group significantly influences the reactivity of the pyridine nucleus.

Caption: Major Synthetic Pathways Originating from this compound.

The cyano group can be readily transformed into other valuable functional groups.

-

Hydrolysis : The nitrile can be hydrolyzed to isonicotinamide and further to isonicotinic acid. This transformation is fundamental in the production of drugs like isoniazid.

-

Reduction : Catalytic hydrogenation of the nitrile group provides 4-(aminomethyl)pyridine, a useful building block for introducing a pyridyl-methylamine moiety.

-

Nucleophilic Addition : Organometallic reagents, such as Grignard reagents, can add to the carbon-nitrile triple bond to form ketones after acidic workup.

The electron-withdrawing cyano group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions.

-

Nucleophilic Aromatic Substitution (SNAr) : The presence of the cyano group at the C-4 position significantly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack at the C-2 or C-4 positions. This allows for the displacement of leaving groups at these positions. In quaternized 1-alkyl-4-cyanopyridinium salts, the cyano group itself can be readily displaced by nucleophiles like amines.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridine.

-

Radical Reactions : Recent advancements have demonstrated the utility of this compound in radical chemistry. Metal-free, visible-light-mediated Minisci-type reactions allow for the C2-selective functionalization of this compound, installing both an amide and the cyanopyridine moiety across an alkene. This approach advantageously retains the valuable cyano group.

-

Cross-Coupling via Pyridine-Boryl Radicals : A novel, metal-free approach involves the in situ generation of a pyridine-boryl radical from this compound and bis(pinacolato)diboron (B136004) (B₂pin₂). This radical species can then engage with a variety of acceptors like α,β-unsaturated ketones, aldehydes, and imines to form C-4 substituted pyridine derivatives.

Caption: General Catalytic Cycle for Cross-Coupling Reactions.

Applications in the Synthesis of Key Molecules

The versatility of this compound is best illustrated by its application as a key starting material for numerous commercially significant molecules.

Isoniazid (Isonicotinylhydrazide) is a primary drug used in the treatment of tuberculosis. Its synthesis begins with the hydrolysis of this compound.

| Step | Reactant(s) | Product | Yield |

| 1. Hydrolysis | This compound, Water (acid or base catalyst) | Isonicotinic Acid | High |

| 2. Esterification | Isonicotinic Acid, Methanol, H₂SO₄ | Methyl Isonicotinate | ~90% |

| 3. Hydrazinolysis | Methyl Isonicotinate, Hydrazine Hydrate | Isoniazid | >95% |

Topiroxostat is a drug used for managing hyperuricemia in patients with gout. This compound is a crucial component in its multi-step synthesis. A reported strategy involves the condensation of 2-cyanoisoniazid with this compound to form a key intermediate, ultimately leading to Topiroxostat.

DMAP is a highly efficient acylation catalyst. A one-pot synthesis has been developed using this compound, 2-vinylpyridine, and dimethylamine (B145610) as the primary raw materials.

Detailed Experimental Protocols

This protocol describes the catalytic hydrolysis to produce the amide intermediate.

-

Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv.).

-

Reagents : Add a suitable solvent (e.g., a water/alcohol mixture) and the catalyst. Catalytic hydrolysis can be performed using various systems, including enzymes (nitrilase) or mineral acids/bases.

-

Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup : Upon completion, cool the reaction mixture. If using an acid/base catalyst, neutralize the solution.

-

Isolation : The product, isonicotinamide, can be isolated by filtration if it precipitates or by extraction with an appropriate organic solvent after concentrating the reaction mixture. The crude product can be purified by recrystallization.

This general protocol is based on the pyridine-boryl radical methodology.

-

Setup : To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.), and a suitable catalyst/initiator if required by the specific transformation.

-

Reagents : Add the boryl radical acceptor (e.g., an α,β-unsaturated ketone, 1.5 equiv.) and a dry, degassed solvent (e.g., 1,4-dioxane).

-

Reaction : Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction by TLC or GC-MS.

-

Workup : After cooling to room temperature, quench the reaction mixture (e.g., with saturated aq. NaHCO₃).

-

Isolation : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by column chromatography on silica (B1680970) gel to afford the desired C-4 substituted pyridine derivative.

Conclusion and Outlook

This compound's dual reactivity in its nitrile group and pyridine ring solidifies its status as a premier building block in organic synthesis. It provides efficient synthetic routes to a wide range of functionalized pyridines that are central to the development of pharmaceuticals and agrochemicals. While its role in classical transformations like hydrolysis and reduction is well-established, modern synthetic methods, including photocatalyzed radical reactions and metal-free cross-couplings, continue to expand its utility. Future research will likely focus on developing even more selective and sustainable transformations, further cementing this compound's importance in the synthesis of complex, high-value molecules.

An In-depth Technical Guide on the Thermodynamic Stability and Decomposition of 4-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic stability and decomposition profile of 4-cyanopyridine (also known as isonicotinonitrile). An understanding of these properties is critical for its safe handling, storage, and application as a versatile intermediate in the pharmaceutical and chemical industries.[1][2]

Thermodynamic and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[3][4] It is stable under normal temperatures and pressures.[3] The key thermodynamic and physical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C6H4N2 | [1][5] |

| Molecular Weight | 104.11 g/mol | [3][5] |

| Melting Point | 76 - 81 °C (168.8 - 177.8 °F) | [4][6] |

| Boiling Point | 195.4 - 196 °C (383.7 - 384.8 °F) | [3][6] |

| Flash Point | 88 °C (190.4 °F) | [6] |

| Heat of Vaporization | 43.3 kJ/mol | [3] |

| Heat of Combustion | -3143 kJ/mol | [3] |

| Water Solubility | 32 g/L | [3] |

Thermal Stability and Decomposition

This compound is a combustible solid and may decompose upon heating to produce corrosive and/or toxic fumes.[3] Thermal decomposition can lead to the release of irritating and highly toxic gases.[3][7]

Hazardous Decomposition Products: Upon thermal decomposition, this compound is expected to release:

Conditions to Avoid: To ensure stability and prevent decomposition, the following should be avoided:

-

Heat, sparks, open flames, and other ignition sources.[1][6]

-

Contact with strong oxidizing agents, strong acids, and strong bases.[1][3]

Studies on coordination complexes containing this compound have utilized thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to investigate the loss of the ligand from the complex, which provides indirect information about its volatility and stability at elevated temperatures.[8][9] For instance, in some metal bromide adducts, the this compound ligand is eliminated in several steps upon heating.[8]

Experimental Protocols for Thermal Analysis

Detailed experimental protocols for assessing the thermal stability of this compound are crucial for safety and process development. The following are generalized methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

3.1. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10] It is used to determine thermal transitions such as melting point, crystallization temperature, and to study decomposition.[10]

Objective: To determine the melting point, enthalpy of fusion, and onset of decomposition of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

A nitrogen purge gas is typically used at a flow rate of 50 mL/min to provide an inert atmosphere.

-

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and exothermic events that may indicate decomposition. The onset temperature of the exothermic event is a critical indicator of thermal instability.

3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and to quantify mass loss associated with decomposition.

Objective: To determine the decomposition temperature range and char yield of this compound.

Methodology:

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.

-

A nitrogen purge gas is used at a flow rate of 20-50 mL/min.

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss, which corresponds to the beginning of decomposition. The percentage of mass remaining at the end of the experiment is the char yield.

Visualizing the Assessment Workflow

The following diagram illustrates the logical workflow for assessing the thermodynamic stability and decomposition of this compound.

Caption: Workflow for Thermodynamic Stability Assessment.

Conclusion

This compound is a thermally stable compound under normal conditions but poses a risk of hazardous decomposition at elevated temperatures or in the presence of incompatible materials. A thorough understanding of its thermodynamic properties, as outlined in this guide, is essential for its safe use in research and development. The experimental protocols and assessment workflow provided serve as a foundation for establishing robust safety procedures and handling guidelines.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. This compound, 98% 2500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound(100-48-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety, Handling, and Toxicology of 4-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and toxicological profile of 4-cyanopyridine (CAS No. 100-48-1). The following sections detail the chemical and physical properties, known hazards, emergency procedures, and toxicological data to ensure its safe use in a research and development setting.

Chemical and Physical Properties

This compound, also known as isonicotinonitrile, is a white to beige crystalline solid.[1] It is used as an intermediate in organic synthesis and for pharmaceutical substances like isonicotinylhydrazide, which is used in the treatment of tuberculosis.[2][3] The nitrile group and the pyridine (B92270) ring are key to its reactivity, allowing for its use in the synthesis of more complex molecules.[4][5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H4N2 | [1] |

| Molecular Weight | 104.11 g/mol | [1] |

| Melting Point | 77-81 °C | [7] |

| Boiling Point | 196 °C | [5] |

| Flash Point | 88 °C | [8] |

| Water Solubility | 3.2 g/100 mL (16.4 °C) | [7] |

| Appearance | White to off-white crystalline powder | [1] |

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[9]

-

Skin Protection: Chemical-resistant gloves (inspect before use) and a lab coat or complete suit to prevent skin contact.[9]

-

Respiratory Protection: For operations where dust may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Avoid contact with skin and eyes.[9]

-

Avoid formation of dust and aerosols.[9]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Storage

-

Store in a cool, dry, and well-ventilated place.[9]

-

Keep the container tightly closed.[9]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Toxicology

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin irritation and serious eye irritation.[9]

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral, dermal, and inhalation routes. The available quantitative data is summarized in the table below.

Table 2: Acute Toxicity of this compound

| Route of Exposure | Species | Value | Reference(s) |

| Oral | Rat | LD50: 710 mg/kg | [10] |

| Dermal | Rabbit | LD50: >20 g/kg | [10] |

| Inhalation | - | No data available | [8] |

Key to Abbreviations:

-

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.[11]

-

LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of the test population.[11]

Mechanism of Toxicity

The toxicity of many nitriles, including aromatic nitriles, is associated with their in vivo metabolism, which can lead to the liberation of cyanide ions.[12] Cyanide is a potent inhibitor of cellular respiration. While the specific metabolic pathway for this compound has not been fully elucidated, it is plausible that its toxicity is, at least in part, due to the release of cyanide. Studies on other nitriles have shown that the acute toxicity is often related to the in vivo liberation of cyanide, which can be measured in various tissues after exposure.[12]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such studies. The following sections describe the general procedures for acute oral, dermal, and inhalation toxicity testing based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)

This method allows for the determination of the acute oral toxicity of a substance and its classification.[13]

-

Animal Selection: Healthy, young adult rodents (commonly rats), are used.[14] Females are often preferred as they are generally considered slightly more sensitive.[14]

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3°C) and humidity (30-70%).[14] Standard laboratory diet and drinking water are provided ad libitum, though food is withheld overnight before dosing.[14]

-

Dose Administration: The test substance is administered in a single dose by gavage.[15] The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[16]

-

Procedure: A stepwise procedure is used, typically starting with a dose expected to produce some toxicity.[13] The outcome of the first step determines the dose for the next step. Usually, three animals are used per step.[13]

-

Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.[15] Observations include changes in skin, fur, eyes, and behavior.[15]

-

Data Analysis: The results are used to classify the substance according to its toxicity.[13]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential hazards from short-term dermal exposure.[17]

-

Animal Selection: Young adult rats (8-12 weeks old) with healthy, intact skin are typically used.[18]

-

Preparation of Animals: The day before the test, the fur is removed from the dorsal area of the trunk of the animals.[18]

-

Dose Application: The test substance is applied uniformly over the shaved area (approximately 10% of the body surface).[17] The area is then covered with a porous gauze dressing for a 24-hour exposure period.[17]

-

Observation Period: Animals are observed for 14 days for signs of toxicity and skin reactions.[17]

-

Data Analysis: The results are used to determine the dermal LD50 and classify the substance.[19]

Acute Inhalation Toxicity (Based on OECD Guideline 403/436)

This test evaluates the toxicity of a substance when inhaled.[20][21]

-

Animal Selection: The rat is the preferred species.[21]

-

Exposure Method: Exposure is typically "nose-only" in an inhalation chamber to avoid ingestion of the test substance due to grooming.[20]

-

Exposure Conditions: Animals are exposed to the test substance for a defined period, usually 4 hours.[21] The concentration of the substance in the air is carefully controlled and monitored.

-

Observation Period: Following exposure, animals are observed for at least 14 days.[21]

-

Data Analysis: The LC50 value is determined from the mortality data at different concentrations.[21]

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Upon thermal decomposition, it may release toxic fumes of carbon oxides, nitrogen oxides, and cyanides.[8]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[9]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[9]

-

Environmental Precautions: Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9]

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Product and contaminated packaging should be disposed of as hazardous waste.[8]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Always refer to the most current Safety Data Sheet (SDS) for this compound and follow all applicable institutional and governmental regulations.

References

- 1. chempanda.com [chempanda.com]

- 2. This compound | 100-48-1 [chemicalbook.com]

- 3. Resonance [resonancesl.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(100-48-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 12. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. umwelt-online.de [umwelt-online.de]

- 16. researchgate.net [researchgate.net]

- 17. nucro-technics.com [nucro-technics.com]

- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 19. scribd.com [scribd.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. oecd.org [oecd.org]